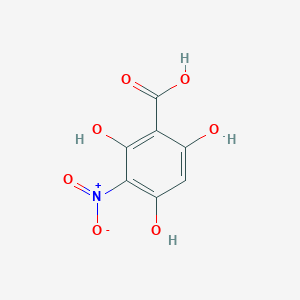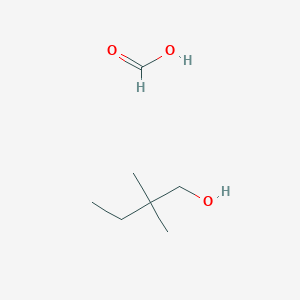
2,2-Dimethylbutan-1-ol;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14OThis compound is a colorless liquid that is primarily used as a solvent .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-2-methylbutane with a suitable nucleophile under specific conditions. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, 2,2-Dimethylbutan-1-ol is produced through large-scale chemical processes that ensure high yield and purity. The exact methods may vary, but they often involve the use of advanced catalytic systems and controlled reaction environments to optimize production efficiency .
化学反応の分析
Types of Reactions
2,2-Dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert 2,2-Dimethylbutan-1-ol into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Phosphorus trichloride, thionyl chloride, or hydrogen halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
科学的研究の応用
2,2-Dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process is facilitated by the presence of oxidizing agents and specific reaction conditions .
類似化合物との比較
Similar Compounds
- 2-Methyl-2-butanol
- 3-Methyl-2-butanol
- 2,3-Dimethyl-2-butanol
Uniqueness
2,2-Dimethylbutan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure and tertiary alcohol group make it different from other isomeric hexanols, influencing its reactivity and applications .
特性
CAS番号 |
113990-20-8 |
|---|---|
分子式 |
C7H16O3 |
分子量 |
148.20 g/mol |
IUPAC名 |
2,2-dimethylbutan-1-ol;formic acid |
InChI |
InChI=1S/C6H14O.CH2O2/c1-4-6(2,3)5-7;2-1-3/h7H,4-5H2,1-3H3;1H,(H,2,3) |
InChIキー |
POXTXODTLRKZNM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CO.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


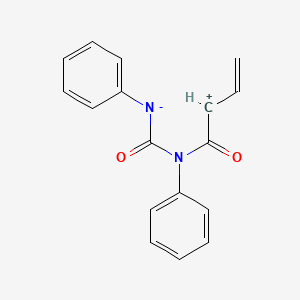
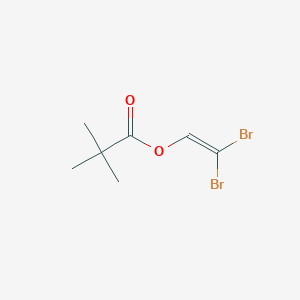
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
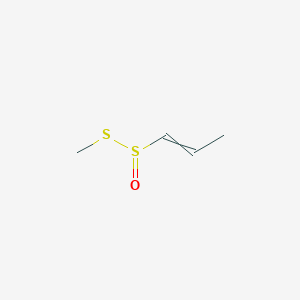
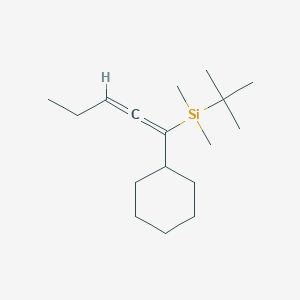

![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
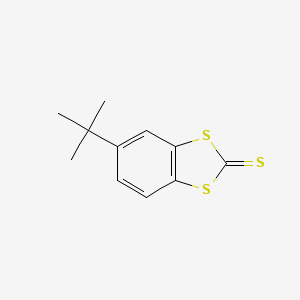
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
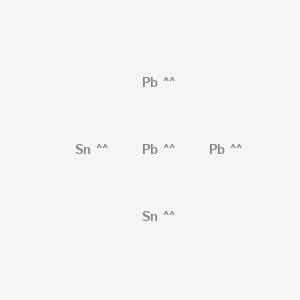
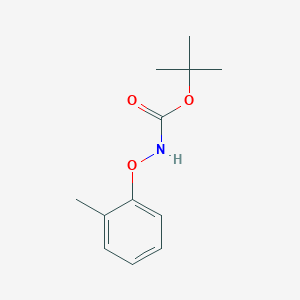
![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
